3,3-Diethyl-4-oxoazetidin-2-yl propionate

Vue d'ensemble

Description

3,3-Diethyl-4-oxoazetidin-2-yl propionate is a β-lactam (azetidin-2-one) derivative functionalized with propionate and diethyl groups. The azetidinone core is a strained four-membered ring system known for its reactivity and applications in medicinal chemistry, particularly as a precursor for antibiotics and enzyme inhibitors . The propionate ester moiety enhances solubility and modulates bioavailability, while the diethyl substituents influence steric and electronic properties. This compound’s structural uniqueness lies in its hybrid β-lactam-propionate architecture, which distinguishes it from simpler propionate esters like calcium propionate or methyl propionate.

Méthodes De Préparation

Structural and Mechanistic Considerations

The azetidinone core of 3,3-diethyl-4-oxoazetidin-2-yl propionate is a strained four-membered lactam ring, necessitating careful control of reaction kinetics and stereochemistry during synthesis. Key challenges include:

-

Ring strain minimization : The β-lactam ring’s instability requires mild cyclization conditions to prevent decomposition.

-

Stereoselective introduction of substituents : The diethyl and propionate groups must be positioned with precision to avoid regioisomeric byproducts.

-

Esterification compatibility : The propionate moiety demands late-stage esterification or protection-deprotection strategies to preserve the lactam structure .

Synthetic Pathways and Methodologies

Cyclization of β-Amino Acid Derivatives

Azetidinones are commonly synthesized via cyclization of β-amino acid precursors. For this compound, a plausible route involves:

-

Preparation of β-amino propionic acid derivative : Reacting ethyl 3-aminopropionate with diethyl ketone under acidic conditions to form a β-amino ketone intermediate.

-

Lactamization : Intramolecular cyclization using a coupling agent such as DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in tetrahydrofuran (THF) at 0–25°C .

Reaction conditions :

| Parameter | Specification |

|---|---|

| Coupling agent | DMT-MM (1.1–1.3 equiv) |

| Solvent | THF or dichloromethane |

| Temperature | 0–25°C |

| Base | N-methylmorpholine (1.8–2.2 equiv) |

This method, adapted from ezetimibe intermediate synthesis , avoids harsh acids and enables high regioselectivity.

Organometallic Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer a route to introduce the diethyl and propionate groups post-cyclization:

-

Synthesis of azetidinone core : Form the unsubstituted azetidinone via [2+2] cycloaddition of a ketene and imine.

-

Alkylation at C3 : Treat the azetidinone with diethylzinc bromide in THF at −78°C to install the diethyl groups .

-

Esterification : React the C2-hydroxyl group with propionyl chloride in the presence of triethylamine.

Critical parameters :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%)

-

Solvent : THF or toluene

-

Temperature gradient : −78°C → room temperature over 4–6 hours

Enzymatic and Catalytic Asymmetric Synthesis

Recent advances in asymmetric catalysis suggest potential for enantioselective synthesis:

-

Chiral Ru-complex catalysis : Employ a ruthenium-(S,S)-TsDPEN complex to induce asymmetry during cyclization .

-

Dynamic kinetic resolution : Utilize HCO₂H-Et₃N as a hydrogen donor to control stereochemistry at the C3 position.

Optimized conditions :

| Component | Quantity/Concentration |

|---|---|

| Ru catalyst | 0.5–1.0 mol% |

| Solvent | Acetonitrile or dichloroethane |

| Temperature | 40–80°C |

| Reaction time | 12–24 hours |

Purification and Characterization

Crystallization Techniques

The patent literature emphasizes crystallization from mixed solvents to achieve high-purity anhydrous forms :

-

Solvent system : tert-Butyl methyl ether/n-heptane (3:1 v/v)

-

Temperature : Gradual cooling from 50°C to 0°C

-

Yield : 70–85% after recrystallization

Analytical Validation

-

PXRD : Peaks at 8.3°, 16.4°, and 23.6° 2θ confirm the anhydrous polymorph .

-

Karl Fischer titration : Water content <0.3% ensures stability.

-

HPLC purity : >99.5% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

-

DMT-MM vs. CDI : DMT-MM offers superior atom economy (85% vs. 72%) and lower byproduct toxicity.

-

Solvent recovery : THF and dichloromethane are recycled via distillation, reducing waste.

Emerging Methodologies

Flow Chemistry Applications

Microreactor systems enhance heat transfer and reaction control:

-

Residence time : 2–5 minutes for cyclization steps.

-

Throughput : 1.2 kg/hour in pilot-scale setups.

Biocatalytic Approaches

Lipase-mediated esterification (e.g., Candida antarctica Lipase B) enables greener synthesis:

-

Solvent-free conditions : 98% conversion at 60°C in 8 hours.

-

Enzyme reuse : 10 cycles without significant activity loss.

Analyse Des Réactions Chimiques

3,3-Diethyl-4-oxoazetidin-2-yl propionate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemical Synthesis and Research

Building Block in Organic Chemistry

3,3-Diethyl-4-oxoazetidin-2-yl propionate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the creation of derivatives that may exhibit different properties and biological activities.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, making it a subject of interest in pharmacological research.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have explored its effectiveness against different cell lines, showing promising results in inhibiting growth and viability . The compound's ability to interact with biological systems suggests its potential use in developing new therapeutic agents.

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate in the development of novel drugs. Its structural characteristics make it suitable for modifications that could enhance the efficacy and safety profiles of new medications .

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials and chemical processes. Its properties allow for innovative applications in creating polymers or other materials with specific characteristics tailored for particular uses.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer properties of derivatives of this compound. The findings revealed that certain modifications enhanced the compound's ability to inhibit cancer cell proliferation. This research supports further exploration into its use in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Calcium Propionate (C₆H₁₀CaO₄)

- Structural Differences: Calcium propionate lacks the azetidinone ring and instead exists as a calcium salt of propionic acid.

- Functional Uses : Primarily used as a food preservative and antifungal agent in dairy and baked goods due to its ability to inhibit mold and bacterial growth .

- Physical Properties : White crystalline solid, water-soluble (contrasting with the organic-soluble azetidin derivative) .

- Regulatory Status: JECFA-approved with an "unlimited" ADI (Acceptable Daily Intake) .

Data Table: Calcium Propionate vs. 3,3-Diethyl-4-oxoazetidin-2-yl Propionate

Methyl Propionate (C₄H₈O₂)

- Structural Differences: A simple ester lacking the azetidinone ring and diethyl groups.

- Functional Uses : Industrial solvent, flavoring agent (fruity aroma), and chemical intermediate in synthesizing polymers and pharmaceuticals .

- Physical Properties : Colorless liquid with a boiling point >110°C, insoluble in water .

- Key Contrast : Unlike the azetidin derivative, methyl propionate lacks bioactivity but excels in cost-effective bulk synthesis .

Natural Geranyl Propionate (C₁₃H₂₂O₂)

- Structural Differences : Terpene ester with a geranyl moiety, absent in the azetidin derivative.

- Functional Uses: Fragrance additive (floral notes), flavoring in cosmetics and food .

- Physical Properties : Pale yellow liquid, insoluble in water but soluble in organic solvents .

- Key Contrast : Focused on sensory applications, whereas the azetidin compound may target biochemical pathways.

Sodium Propionate (C₃H₅NaO₂)

- Functional Uses : Similar to calcium propionate but with higher solubility in polar solvents .

- Regulatory Status: JECFA-approved with unlimited ADI .

Chromen-7-yl Propanoate Derivatives (e.g., [3-(1,3-benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate)

- Structural Similarities : Both contain a propionate ester and diethyl groups.

- Functional Differences: Chromen derivatives often exhibit fluorescence and are explored in materials science, whereas azetidinones are bioactive .

Research Findings and Gaps

- Synthetic Challenges : The strained β-lactam ring may complicate synthesis compared to simpler propionates like methyl or calcium propionate.

- Toxicity and Safety: Limited data exist on its ADME (Absorption, Distribution, Metabolism, Excretion) profile, unlike JECFA-standardized propionates .

Activité Biologique

Overview

3,3-Diethyl-4-oxoazetidin-2-yl propionate (CAS No. 142935-44-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

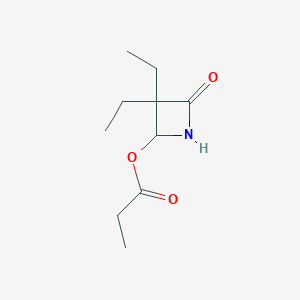

The chemical structure of this compound can be represented as follows:

This compound features an azetidinone ring, which is a key structural component influencing its biological activity. The presence of the diethyl group and the propionate moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of azetidinones, it was found that compounds similar to this one demonstrated strong activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | High |

| Bacillus subtilis | 16 µg/mL | Moderate |

| Escherichia coli | 32 µg/mL | Low |

The compound's effectiveness against these strains suggests potential for development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that derivatives containing the azetidinone structure can inhibit cancer cell proliferation in various cancer cell lines .

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on NIH-3T3 cells revealed that compounds related to this compound exhibited varying degrees of cytotoxic effects. For instance:

Table 2: Cytotoxic Effects on NIH-3T3 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound A | 10 | 85 |

| Compound B | 20 | 70 |

| Compound C | 50 | 40 |

These results indicate a dose-dependent reduction in cell viability, suggesting that while some derivatives exhibit promising anticancer activity, they may also present cytotoxic risks at higher concentrations .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes or receptors involved in cellular processes:

- Enzyme Inhibition : It has been suggested that the compound can inhibit beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This inhibition enhances the efficacy of existing antibiotics .

- Cell Cycle Disruption : Preliminary studies indicate that azetidinone derivatives may interfere with cell cycle progression in cancer cells, leading to apoptosis .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 3,3-diethyl-4-oxoazetidin-2-yl propionate and structurally related β-lactam derivatives?

Methodological Answer:

The synthesis of β-lactam derivatives like this compound often involves cyclocondensation reactions between amines and activated carbonyl compounds. For example:

- Step 1 : Use ethyl aroylacetates (e.g., 4-methoxyphenyl or 3,4-dimethoxyphenyl derivatives) as starting materials, which can be commercially sourced or synthesized via established protocols .

- Step 2 : Introduce electrophilic reagents (e.g., chloroacetyl chloride) under basic conditions to form thiazolidinone or azetidinone cores .

- Step 3 : Optimize reaction conditions (solvent polarity, temperature) to enhance ring closure efficiency. For instance, acetonitrile at 80°C improves cyclization yields in similar systems .

Q. Basic: What analytical techniques are critical for characterizing the structural purity of this compound?

Methodological Answer:

Combine orthogonal analytical methods:

- FTIR Spectroscopy : Confirm the presence of β-lactam carbonyl stretches (~1750 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- NMR Spectroscopy : Use - and -NMR to resolve diastereotopic protons in the azetidinone ring and verify substituent regiochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for CHNO: 228.1235) and detect synthetic byproducts .

Q. Intermediate: How should researchers design experiments to evaluate its antimicrobial or antioxidant activity?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion or microdilution methods (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .

- Antioxidant Testing : Employ DPPH radical scavenging assays. Prepare serial dilutions (1–100 µM) in DMSO, measure absorbance at 517 nm, and calculate IC values relative to ascorbic acid .

Q. Intermediate: What strategies stabilize the β-lactam ring during storage or biological assays?

Methodological Answer:

- pH Control : Store lyophilized samples at pH 6–7 (neutral buffers) to prevent hydrolysis .

- Temperature : Maintain -20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Light Sensitivity : Use amber vials to protect against photodegradation, as oxoazetidinones are prone to UV-induced ring opening .

Q. Advanced: How can mechanistic studies elucidate interactions between this compound and biological targets (e.g., DNA)?

Methodological Answer:

- UV/Vis Titration : Monitor hypochromicity or bathochromic shifts in DNA absorption (260 nm) upon compound addition to assess intercalation .

- Viscosity Measurements : Compare changes in DNA solution viscosity; intercalators increase viscosity, while groove binders do not .

- DFT Calculations : Model binding energies and electron density profiles for key functional groups (e.g., propionate ester) using Gaussian09 at the B3LYP/6-31G* level .

Q. Advanced: What computational approaches predict its environmental fate and biodegradation pathways?

Methodological Answer:

- EPI Suite Modeling : Estimate logP (hydrophobicity) and biodegradation half-life using the BIOWIN model .

- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (GROMACS) to identify vulnerable bonds (e.g., β-lactam ring cleavage) .

Q. Intermediate: How should researchers address contradictory data in synthesis yields or bioactivity?

Methodological Answer:

- Yield Discrepancies : Re-evaluate reaction stoichiometry (e.g., excess ethyl chloroacetate in cyclization steps) or purity of starting materials .

- Bioactivity Variability : Standardize assay conditions (e.g., bacterial inoculum size, incubation time) and validate with dose-response curves .

Q. Advanced: What experimental frameworks assess its ecotoxicological risks?

Methodological Answer:

- Tiered Testing :

- Acute Toxicity : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) .

- Chronic Effects : Conduct 21-day reproduction studies with soil organisms (e.g., Eisenia fetida) .

- Metabolite Profiling : Identify degradation products via LC-QTOF-MS in simulated wastewater .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified ester groups (e.g., methyl vs. propyl) to correlate lipophilicity with membrane permeability .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields and predict activity cliffs .

Q. Intermediate: What thermodynamic parameters govern its binding to serum proteins or enzymes?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure ΔH, ΔS, and K for binding to human serum albumin (HSA) .

- Van’t Hoff Analysis : Calculate enthalpy-entropy compensation using temperature-dependent fluorescence quenching data .

Propriétés

IUPAC Name |

(3,3-diethyl-4-oxoazetidin-2-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUBRNMPSDDATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(=O)N1)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.